

# Spectroscopic Analysis of Triphenylphosphine Hydrobromide: A Technical Guide

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## Compound of Interest

Compound Name: Triphenylphosphine hydrobromide

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This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **triphenylphosphine hydrobromide** ( $\text{PPh}_3 \cdot \text{HBr}$ ). The information presented herein is intended to serve as a comprehensive resource for the characterization and analysis of this compound in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^{31}\text{P}$  NMR, and IR spectroscopy for **triphenylphosphine hydrobromide**.

### $^1\text{H}$ and $^{13}\text{C}$ NMR Data

NMR data was recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) as the solvent.[\[1\]](#)

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Triphenylphosphine Hydrobromide** in  $\text{DMSO-d}_6$

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity / Coupling Constant (J, Hz)	Assignment
$^1\text{H}$	7.53 - 7.59	Multiplet	6H, Aromatic
	7.60 - 7.67	Multiplet	
	10.60	Broad Singlet	
$^{13}\text{C}$	128.77	Doublet, J = 11.4 Hz	Aromatic
	131.48	Doublet, J = 9.6 Hz	
	132.05	Doublet, J = 1.9 Hz	
	132.70	Doublet, J = 102 Hz	
		Aromatic (ipso-carbon)	

## $^{31}\text{P}$ NMR Data

The  $^{31}\text{P}$  NMR spectrum of phosphonium salts is characterized by a single resonance. For **triphenylphosphine hydrobromide**, the chemical shift is expected to be in the range of +20 to +25 ppm, referenced to 85%  $\text{H}_3\text{PO}_4$ . This is consistent with values reported for closely related protonated triarylphosphines and other triphenylphosphonium species.

Table 2: Expected  $^{31}\text{P}$  NMR Chemical Shift

Nucleus	Expected Chemical Shift ( $\delta$ , ppm)	Reference
$^{31}\text{P}$	~ +24 ppm	85% $\text{H}_3\text{PO}_4$

## Infrared (IR) Spectroscopy Data

The IR spectrum is typically acquired using the Potassium Bromide (KBr) pellet method.<sup>[2]</sup> Key absorptions are expected for the P-H, P-C, and aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands for **Triphenylphosphine Hydrobromide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2400	Medium, Broad	P-H Stretch
~1580, 1480, 1435	Strong	Aromatic C=C Ring Stretch
~1100	Strong	P-Phenyl (P-C) Stretch
~750, ~690	Strong	Aromatic C-H Out-of-Plane Bend

## Experimental Protocols

Detailed methodologies for the synthesis of the compound and its spectroscopic analysis are provided below.

### Synthesis of Triphenylphosphine Hydrobromide[1]

- Add triphenylphosphine (1.05 g, 4 mmol) to 1,4-dioxane (8 mL) in a round-bottom flask with a magnetic stirrer.
- While stirring at room temperature, add 48% aqueous hydrobromic acid (1 mL, ~8.8 mmol) dropwise over one minute.
- Heat the reaction mixture to 70 °C and maintain stirring for 12 hours.
- After cooling, remove the solvent and excess acid in vacuo using a rotary evaporator.
- Wash the resulting solid residue with diethyl ether.
- Dry the precipitate in vacuo at 40 °C for 12 hours to yield **triphenylphosphine hydrobromide** as a white solid.

### NMR Sample Preparation

- Weigh approximately 10-20 mg of the solid **triphenylphosphine hydrobromide** sample.[1]
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d<sub>6</sub>).

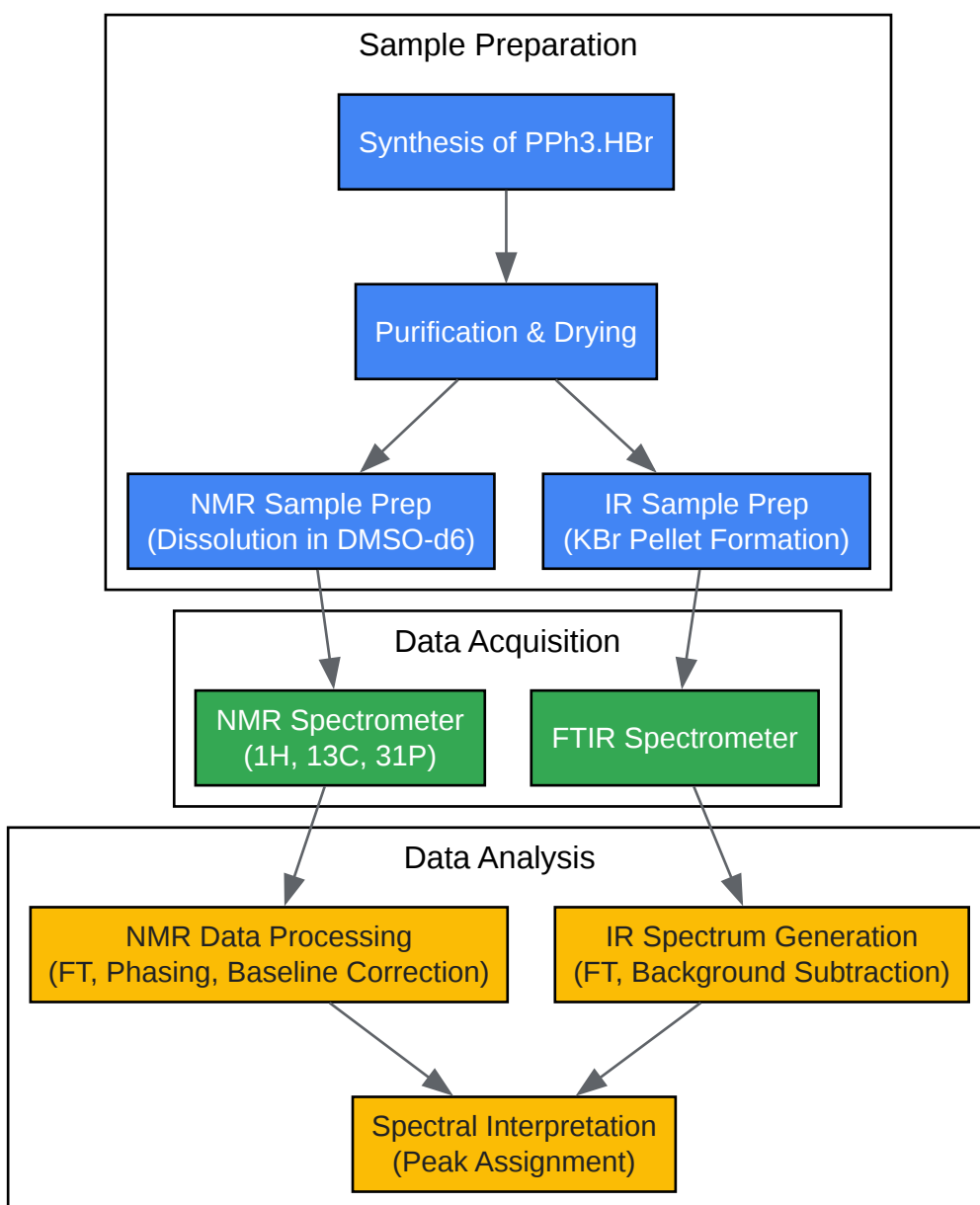
- To ensure a homogenous solution free of particulate matter, filter the solution through a pipette containing a small cotton or glass wool plug directly into a 5 mm NMR tube.
- Ensure the sample height in the tube is adequate for the spectrometer's coil, typically around 4-5 cm.
- Cap the NMR tube securely before analysis.

## FTIR Sample Preparation (KBr Pellet Method)[3]

- Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture, which can interfere with the spectrum.
- In an agate mortar, grind 1-2 mg of the **triphenylphosphine hydrobromide** sample into a fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar.[3]
- Gently but thoroughly mix the sample and KBr by grinding until a homogenous mixture is obtained.
- Transfer a small amount of the mixture into a pellet-forming die.
- Place the die under a hydraulic press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet. Using a vacuum die can help remove trapped air and improve pellet clarity.
- Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

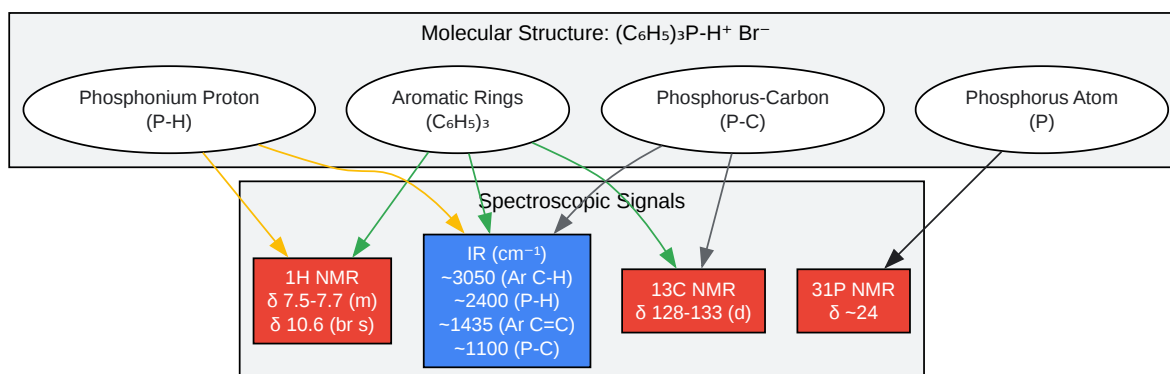
## Visualizations

The following diagrams illustrate the experimental workflow and the structural basis for the observed spectroscopic signals.



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**Caption:** General workflow for spectroscopic analysis.



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**Caption:** Correlation of structure to spectroscopic signals.

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## References

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